N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide - 620543-83-1

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide

Catalog Number: EVT-2520323
CAS Number: 620543-83-1
Molecular Formula: C22H20F3N3O
Molecular Weight: 399.417
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-[5-(3,5-Difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide

    • Compound Description: This compound is a potent and selective inhibitor of heat shock protein 90 (Hsp90) [, , , ]. Hsp90 is a chaperone protein that plays a crucial role in the folding, stability, and function of various client proteins, many of which are involved in cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in antitumor activity. This compound has been investigated for its potential in treating diseases caused by deregulated protein kinase activity [, ].

    4-[6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide (SNX-2112)

    • Compound Description: SNX-2112 is a highly selective and potent inhibitor of Hsp90 []. It exhibits nanomolar antiproliferative activity against a wide range of cancer cell lines, including Her2-positive breast cancer (IC50 = 11 nM) and colon cancer (HT-29, IC50 = 3 nM) cell lines []. SNX-2112 induces Hsp70 expression and causes the degradation of specific client proteins, confirming its mechanism of action as an Hsp90 inhibitor [].
    • Relevance: Similar to N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide, SNX-2112 belongs to the 2-aminobenzamide class of Hsp90 inhibitors and features a trifluoromethyl-substituted tetrahydroindazole moiety []. The structural variations are mainly observed in the substituents at the 1- and 2-positions of the benzamide core.

    Amino-acetic acid 4-[2-carbamoyl-5-(6,6-dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)phenylamino]cyclohexyl ester methanesulfonate (SNX-5422)

    • Compound Description: SNX-5422 is the prodrug of SNX-2112 []. It demonstrates good oral bioavailability and exhibits significant efficacy in various xenograft tumor models []. For instance, SNX-5422 achieved a 67% tumor growth delay in an HT-29 colon cancer model []. SNX-5422 is currently being evaluated in multiple Phase I clinical trials [].
    • Relevance: SNX-5422 is the prodrug of SNX-2112, which shares the 2-aminobenzamide scaffold and the trifluoromethyl-substituted tetrahydroindazole moiety with N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide []. The primary structural difference lies in the prodrug modification, where SNX-5422 contains an amino-acetic acid ester methanesulfonate group linked to the cyclohexyl substituent at the 2-position of the benzamide ring.

    Compound Description: YD-3 was identified as the first selective, non-peptide antagonist of protease-activated receptor 4 (PAR4) []. This receptor plays a role in platelet aggregation and thrombosis.

    Relevance: Both YD-3 and N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide share a common core structure consisting of a 1-benzylindazole moiety connected to a benzene ring []. The primary distinction lies in the substituent on the benzene ring: YD-3 has an ethyl carboxylate group at the 4-position, while N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide has a carboxamide group at the same position. Additionally, N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide features a tetrahydroindazole ring and a trifluoromethyl substituent on the indazole moiety, which are absent in YD-3.

    N,N-Dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide

    • Compound Description: This compound, along with glutamate, forms a complex with the ligand binding domain of the GluA2 receptor, as revealed through X-ray crystallography at 2.2 Å resolution []. The GluA2 receptor, a subtype of the AMPA receptor, is a glutamate-gated ion channel found in the central nervous system and plays a vital role in synaptic plasticity and excitatory synaptic transmission.
    • Relevance: This compound exhibits a high degree of structural similarity to N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide []. The main difference lies in the substituent attached to the nitrogen atom of the benzamide moiety. In this compound, two methyl groups are present, whereas in N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide, a benzyl group is attached.

    Compound Description: This compound is a ligand that interacts with DCN1, as demonstrated in a structural study []. DCN1 is an E3 ubiquitin ligase component that is involved in cell cycle regulation and protein degradation.

  • Relevance: This compound shares a trifluoromethyl benzamide substructure with N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide []. Both compounds feature a trifluoromethyl group attached to the benzene ring of the benzamide moiety. This structural similarity suggests a potential common binding mode or interaction with certain target proteins.

Properties

CAS Number

620543-83-1

Product Name

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide

IUPAC Name

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide

Molecular Formula

C22H20F3N3O

Molecular Weight

399.417

InChI

InChI=1S/C22H20F3N3O/c23-22(24,25)20-18-8-4-5-9-19(18)28(27-20)17-12-10-16(11-13-17)21(29)26-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29)

InChI Key

DQBBTNPMAKJEIT-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.